molecular formula C18H21NO2 B2564352 N-(1-(2,5-Dimethoxyphenyl)but-3-en-1-yl)anilin CAS No. 847269-06-1

N-(1-(2,5-Dimethoxyphenyl)but-3-en-1-yl)anilin

Katalognummer: B2564352
CAS-Nummer: 847269-06-1
Molekulargewicht: 283.371
InChI-Schlüssel: OEHUJZWUSSYFSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline: is an organic compound characterized by the presence of a dimethoxyphenyl group and an aniline moiety connected through a butenyl chain

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is investigated for its potential therapeutic applications. Preliminary studies suggest that it may possess antimicrobial and anticancer properties. The compound's interaction with specific biological targets could lead to the development of new drugs aimed at treating various diseases.

Biological Activities

Research indicates that N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline may influence biological pathways related to melanogenesis . For instance, compounds related to this structure have been shown to enhance melanin synthesis in certain cell lines, suggesting potential applications in treating hypopigmentation disorders .

Industrial Applications

In the industrial sector, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chemical properties make it suitable for developing new materials and chemical processes .

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of structurally similar compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. This suggests that N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline could be further explored as a candidate for cancer therapy .

Case Study 2: Melanogenesis Enhancement

In research examining the effect of related compounds on melanogenesis, it was found that specific derivatives increased tyrosinase expression via Upstream Stimulating Factor 1 (USF1). This mechanism highlights the potential of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline in cosmetic and therapeutic applications aimed at skin pigmentation disorders .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential therapeutic agent for antimicrobial and anticancer treatments
Biological ResearchInvestigated for enhancing melanogenesis and other biological activities
Industrial UseBuilding block for synthesizing complex molecules and developing new materials

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and aniline.

    Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding 2,5-dimethoxyphenylbut-3-en-1-aldehyde.

    Reductive Amination: The intermediate aldehyde is then subjected to reductive amination with aniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the butenyl chain can be achieved using hydrogenation catalysts.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoquinone derivatives.

    Reduction: Saturated analogs of the original compound.

    Substitution: Halogenated derivatives of the phenyl ring.

Wirkmechanismus

The mechanism by which N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-(2,5-dimethoxyphenyl)ethyl)aniline
  • N-(1-(2,5-dimethoxyphenyl)prop-2-en-1-yl)aniline
  • N-(1-(2,5-dimethoxyphenyl)butan-1-yl)aniline

Uniqueness

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is unique due to the presence of the butenyl chain, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in its simpler counterparts.

Biologische Aktivität

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is a novel organic compound with the molecular formula C₁₈H₂₁N O₂ and a molecular weight of approximately 283.36 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.

Synthesis

The synthesis of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline can be achieved through various methods, including:

  • Alkylation reactions involving aniline derivatives.
  • Condensation reactions with appropriate aldehydes or ketones.
  • Cross-coupling reactions that utilize palladium catalysts for the formation of carbon-nitrogen bonds.

These methodologies allow for the efficient production of this compound, facilitating further biological evaluations.

Antiproliferative Effects

Research indicates that compounds with structural similarities to N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC₅₀ values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, demonstrating potent pro-apoptotic effects without significant toxicity to healthy cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Pro-apoptotic Effect (%)
20aHG-30.1795
20fPGA-10.3587
23aHG-30.5090
25nPGA-11.9797

These findings suggest that N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline may possess similar or enhanced biological activities due to its unique structural features.

The mechanism by which N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline exerts its biological effects is likely related to its ability to induce reactive oxygen species (ROS) generation within cancer cells. This ROS flux leads to increased apoptosis and reduced cell viability under experimental conditions .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the efficacy of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline analogs in vitro against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways.

Case Study 2: Structural Analog Evaluation
In a comparative analysis of structurally similar compounds, it was found that variations in methoxy substitution patterns influenced biological activity. For example, compounds with additional methoxy groups exhibited enhanced cytotoxicity against prostate cancer cells .

Eigenschaften

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)but-3-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-8-17(19-14-9-6-5-7-10-14)16-13-15(20-2)11-12-18(16)21-3/h4-7,9-13,17,19H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHUJZWUSSYFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC=C)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.